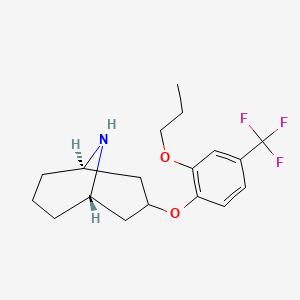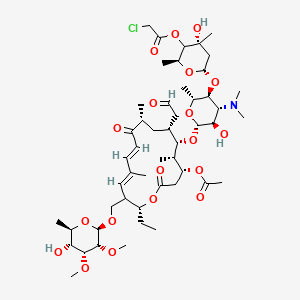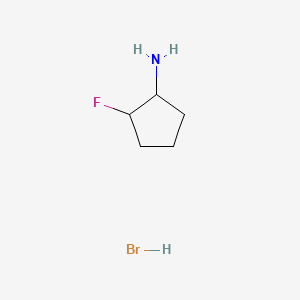
2-Fluorocyclopentan-1-amine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluorocyclopentan-1-amine;hydrobromide is a chemical compound with the molecular formula C5H10FN·HBr.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclopentan-1-amine typically involves the conversion of 1,2-fluorocyclopentan-1-ols to 2-fluorocyclopentan-1-amines using the Mitsunobu reaction . This reaction is known for its ability to produce optically pure compounds with high enantioselectivity. The reaction conditions often involve the use of lipases in organic media for enzymatic deracemization, followed by the Mitsunobu reaction to achieve the desired amine .
Industrial Production Methods
Industrial production methods for 2-Fluorocyclopentan-1-amine;hydrobromide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Fluorocyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine to corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the amine to its corresponding alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines .
科学的研究の応用
2-Fluorocyclopentan-1-amine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of various fluorinated materials and intermediates.
作用機序
The mechanism of action of 2-Fluorocyclopentan-1-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its lipophilicity, selectivity, and duration of action. It interacts with enzymes and other proteins through hydrogen bonding and hydrophobic interactions, influencing various biological processes .
類似化合物との比較
Similar Compounds
2-Fluorocyclopentan-1-amine hydrochloride: Similar in structure but differs in the counterion (hydrochloride instead of hydrobromide).
(1R,2R)-rel-2-Fluorocyclopentan-1-amine Hydrobromide:
Uniqueness
2-Fluorocyclopentan-1-amine;hydrobromide is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H11BrFN |
|---|---|
分子量 |
184.05 g/mol |
IUPAC名 |
2-fluorocyclopentan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H10FN.BrH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H |
InChIキー |
UIDCAUPAKFUCGM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)F)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


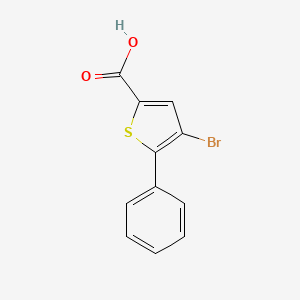
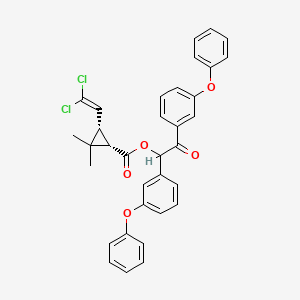
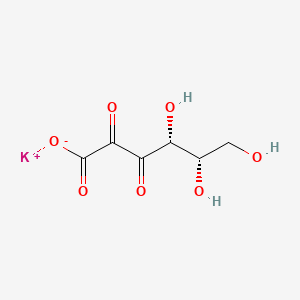
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
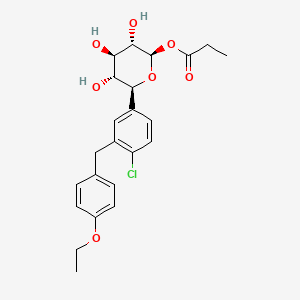
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
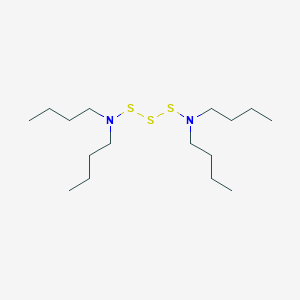
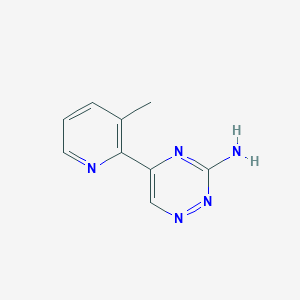
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
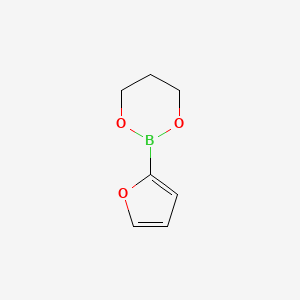
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
